molecular formula C21H28N4O4 B6475721 4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide CAS No. 2640822-36-0

4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide

Cat. No.: B6475721
CAS No.: 2640822-36-0
M. Wt: 400.5 g/mol
InChI Key: LIDLCFQDRZKVBQ-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazolinone, a class of organic compounds . Quinazolinones and their derivatives are known to exhibit a wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, quinazolinones can be synthesized from anthranilic acid, isatoic anhydride, and ortho-aminobenzoic acid .


Molecular Structure Analysis

The molecular structure of the compound is likely to include a quinazolinone core, which consists of a fused two-ring system, made up of a benzene ring and a nitrogen-containing pyrimidine ring .


Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions, including substitutions and additions, due to the presence of an aromatic ring and multiple reactive sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact molecular structure. Quinazolinones are generally crystalline solids .

Mechanism of Action

The mechanism of action of quinazolinone derivatives depends on their chemical structure and the type of biological activity they exhibit. Some quinazolinone derivatives have been found to have antimicrobial, anticancer, and anti-inflammatory activities .

Future Directions

Quinazolinones and their derivatives are a topic of ongoing research due to their wide range of biological activities. Future research may explore the potential uses of this compound in pharmaceutical applications .

Properties

IUPAC Name

4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4/c1-28-17-2-3-18-19(12-17)22-14-25(20(18)26)13-15-4-8-24(9-5-15)21(27)23-16-6-10-29-11-7-16/h2-3,12,14-16H,4-11,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDLCFQDRZKVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C(=O)NC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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